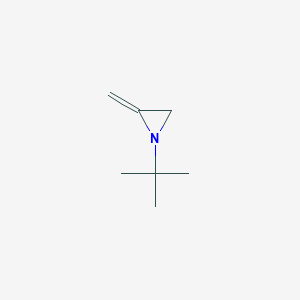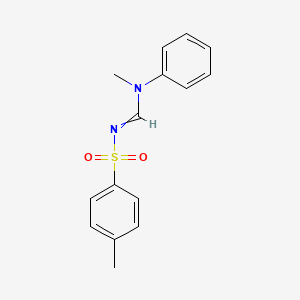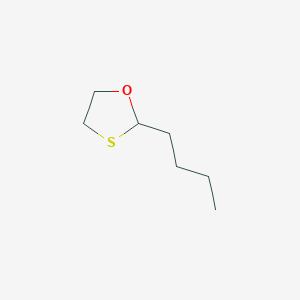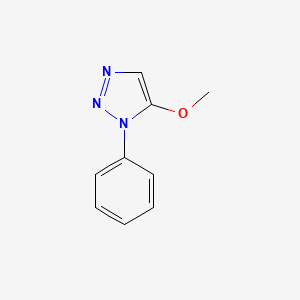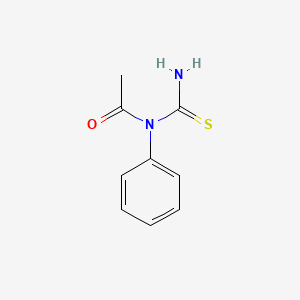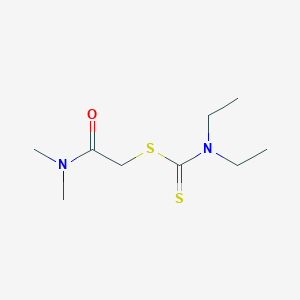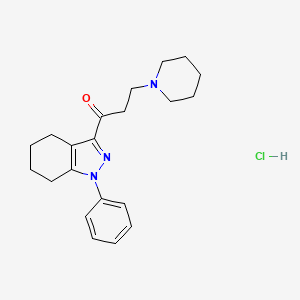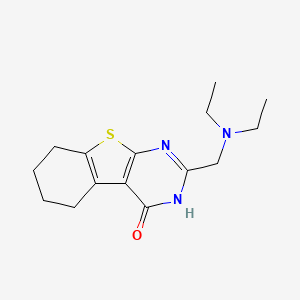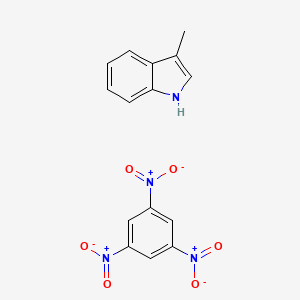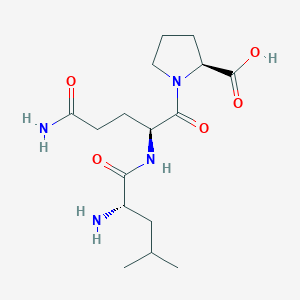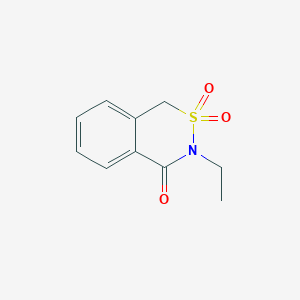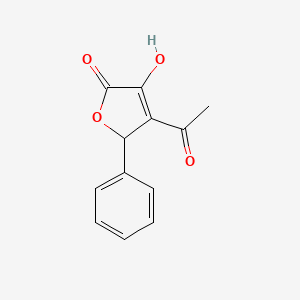
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- is a heterocyclic organic compound that features a furanone ring with acetyl, hydroxy, and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.
Industrial Production Methods
While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is 4-acetyl-3-oxo-5-phenyl-2(5H)-furanone.
Reduction: The major product is 4-(1-hydroxyethyl)-3-hydroxy-5-phenyl-2(5H)-furanone.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- can be compared with other similar compounds, such as:
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- lies in its phenyl substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
21053-80-5 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3 |
Clé InChI |
NAONGLJFJCQBGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


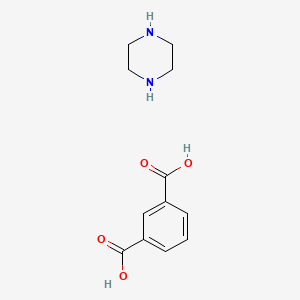
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
